Summary of Application: Sonolisib has been used in trials studying the treatment of prostate cancer . It has shown encouraging preclinical activity and is currently undergoing clinical development .
Summary of Application: Sonolisib has been used in trials studying the treatment of glioblastoma . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of melanoma . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of head and neck squamous cell cancer . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of non-small cell lung cancer (NSCLC) . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of colorectal cancer . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of advanced solid tumors . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of advanced BRAF-mutant cancers . It has shown encouraging preclinical activity .
Results or Outcomes: BRAF variants were reported resistant mechanisms to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in EGFR-mutant non-small cell lung cancer (NSCLC) . Efficacy of subsequent TKI without targeting both EGFR and BRAF was inferior to chemotherapy. EGFR-BRAF co-inhibition showed improved efficacy .
Sonolisib, also known as PX-866, is a synthetic organic compound classified as a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway. Its molecular formula is C29H35NO8, with a molecular weight of approximately 525.59 g/mol. Sonolisib specifically inhibits the alpha, gamma, and delta isoforms of PI3K, which are crucial in various cellular processes including growth, survival, and metabolism. By irreversibly binding to the ATP-binding site of the p110 catalytic subunit of PI3K, Sonolisib disrupts the signaling cascade initiated by receptor tyrosine kinases, leading to decreased levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent inhibition of downstream signaling pathways such as Akt and mTOR .
Sonolisib's primary mechanism of action involves inhibiting PI3K, a signaling pathway promoting cell growth and survival. Normally, PI3K activates other proteins involved in cell proliferation. Sonolisib binds to PI3K, preventing its activation and downstream signaling, ultimately leading to cancer cell death [, ].
Sonolisib exhibits significant biological activity against various cancer types by inhibiting tumor cell growth and promoting apoptosis. It has shown effectiveness in preclinical studies against glioblastoma multiforme and castration-resistant prostate cancer. In vitro and in vivo studies demonstrate that Sonolisib leads to decreased activation of critical signaling proteins such as Akt and S6, which are essential for tumor cell survival and proliferation . Clinical trials have indicated that Sonolisib is well tolerated, although common side effects include gastrointestinal disturbances such as diarrhea and nausea .
The synthesis of Sonolisib involves multiple steps typical for complex organic compounds. A general synthetic pathway includes:
The detailed synthetic route is proprietary but follows standard organic synthesis methodologies involving protecting group strategies and selective functionalization .
Sonolisib is primarily investigated for its potential applications in oncology. It has been explored in clinical trials for:
Its unique mechanism as a covalent inhibitor makes it a candidate for combination therapies with other anticancer agents .
Research on Sonolisib has highlighted its interactions with various cellular pathways:
Sonolisib shares structural and functional similarities with several other compounds targeting the PI3K pathway. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Buparlisib | Inhibits all Class I PI3K isoforms | Selective for specific mutations in PIK3CA |
Idelalisib | Selective inhibitor of PI3Kδ | Primarily used in hematological malignancies |
Wortmannin | Non-selective PI3K inhibitor | Natural product with broader targets |
Copanlisib | Dual PI3K/AKT inhibitor | Approved for certain lymphomas |
Sonolisib's unique feature lies in its irreversible binding mechanism, providing prolonged inhibition compared to reversible inhibitors like Idelalisib or Buparlisib. This characteristic may enhance its efficacy in treating resistant tumors .
Sonolisib possesses the molecular formula C₂₉H₃₅NO₈ with a molecular weight of 525.59 grams per mole. The compound is registered under Chemical Abstracts Service number 502632-66-8 and exhibits a complex stereochemical architecture characterized by five defined stereocenters and one geometrical isomerism center. The absolute stereochemical configuration has been definitively established through spectroscopic analysis and crystallographic studies.
The compound's stereochemical complexity is reflected in its International Union of Pure and Applied Chemistry name: (1E,4S,4aR,5R,6aS,9aR)-1-[(diallylamino)methylene]-11-hydroxy-4-(methoxymethyl)-4a,6a-dimethyl-2,7,10-trioxo-1,2,4,4a,5,6,6a,7,8,9,9a,10-dodecahydroindeno[4,5-h]isochromen-5-yl acetate. The structural framework incorporates a tetracyclic core system with specific substitution patterns that define its biological activity.
Molecular Properties | Value |
---|---|
Molecular Formula | C₂₉H₃₅NO₈ |
Molecular Weight | 525.59 g/mol |
Chemical Abstracts Service Number | 502632-66-8 |
Defined Stereocenters | 5 of 5 |
Geometrical Centers | 1 |
InChI Key | QIUASFSNWYMDFS-NILGECQDSA-N |
The compound exhibits specific optical activity characteristics, though the exact optical rotation values require precise measurement under standardized conditions. The stereochemical precision of sonolisib is crucial for its biological activity, as minor stereochemical variations can significantly impact binding affinity and selectivity profiles.
Sonolisib represents a sophisticated structural evolution from wortmannin, incorporating key modifications that address the limitations of the natural product while enhancing its pharmacological properties. The fundamental structural relationship between these compounds centers on their shared furanosteroid backbone, though sonolisib incorporates critical modifications that distinguish its activity profile.
The primary structural modification involves the aminolysis of wortmannin's furan ring system through the introduction of diallylamine substituents. This modification fundamentally alters the electronic properties of the molecule and creates new interaction possibilities with target proteins. The replacement of the intact furan ring with an open-chain diallylamino substituent represents a strategic design approach that maintains essential binding interactions while improving stability and selectivity characteristics.
Comparative inhibition studies reveal significant differences in potency profiles between sonolisib and wortmannin across different phosphoinositide 3-kinase isoforms. Sonolisib demonstrates a 20-fold improvement in potency against the alpha isoform and a 10-fold enhancement against the gamma isoform compared to wortmannin. Notably, sonolisib exhibits similar potency to wortmannin against the delta isoform but shows dramatically reduced activity against the beta isoform, representing a significant selectivity improvement.
Phosphoinositide 3-Kinase Isoform | Sonolisib IC₅₀ (nM) | Wortmannin IC₅₀ (nM) | Fold Improvement |
---|---|---|---|
p110α/p85α | 0.1 | 2.0 | 20× |
p110β/p85α | >300 | 0.6 | Selective reduction |
p120γ | 1.0 | 10.0 | 10× |
p110δ/p85α | 2.9 | 3.9 | Similar |
The structural modifications in sonolisib also confer enhanced chemical stability compared to wortmannin. The ring-opened configuration reduces susceptibility to hydrolytic degradation while maintaining the essential electrophilic characteristics required for irreversible enzyme binding.
The synthetic approach to sonolisib production leverages established methodologies for furanosteroid manipulation, building upon the structural complexity of naturally occurring viridin-type compounds. The semisynthetic strategy begins with the isolation and purification of wortmannin from fungal sources, followed by selective chemical modifications that introduce the desired structural features.
The biosynthetic pathway understanding of related furanosteroids provides crucial insights into optimal synthetic strategies. Recent elucidation of demethoxyviridin biosynthesis has revealed the complex enzymatic machinery involved in furanosteroid construction, including the roles of cytochrome P450 enzymes, Baeyer-Villiger monooxygenases, and specialized dehydrogenases. These mechanistic insights inform synthetic approaches by identifying key intermediates and transformation conditions that can be adapted for chemical synthesis.
The semisynthetic approach capitalizes on the pre-existing stereochemical complexity of the viridin framework while introducing targeted modifications. The process involves selective protection strategies to maintain sensitive functional groups during chemical transformations, followed by regioselective modifications of the furan ring system. The introduction of the diallylamino substituent requires careful control of reaction conditions to ensure proper stereochemical outcome and avoid unwanted side reactions.
The development of sonolisib represents the culmination of systematic optimization efforts focused on ring-opened wortmannin analogues. The optimization process involved extensive structure-activity relationship studies examining various substituents and ring-opening strategies to identify the most promising synthetic targets.
The ring-opening strategy employed in sonolisib synthesis involves nucleophilic attack by diallylamine on the activated furan ring system of wortmannin. This transformation proceeds through a carefully controlled mechanism that preserves the essential stereochemical features while introducing the desired functional modifications. The reaction conditions require precise pH control and temperature management to ensure optimal yield and stereochemical fidelity.
Optimization studies examined various amine nucleophiles and reaction conditions to maximize both yield and biological activity. The selection of diallylamine as the optimal nucleophile resulted from systematic screening of different alkylamine substituents, evaluating both synthetic accessibility and biological performance. The diallyl substitution pattern provides optimal balance between synthetic feasibility and enhanced biological activity compared to alternative substituent patterns.
The synthetic optimization also addressed scalability concerns, developing conditions suitable for larger-scale production while maintaining product quality and stereochemical purity. This involved optimization of purification protocols, solvent systems, and reaction workup procedures to ensure consistent product quality across different production scales.
The electrophilic warhead region of sonolisib plays a crucial role in determining both binding affinity and the irreversible nature of phosphoinositide 3-kinase inhibition. Structural analysis reveals that the C20 position contains reactive functionality that forms covalent bonds with nucleophilic residues in the active site of target enzymes.
The irreversible binding mechanism involves nucleophilic attack by active site cysteine residues on the electrophilic center of sonolisib. This covalent modification results in permanent enzyme inactivation, distinguishing sonolisib from reversible inhibitors that rely solely on non-covalent interactions. The irreversible binding mode contributes significantly to the prolonged biological activity observed with sonolisib treatment.
Structure-activity relationship studies examining modifications around the electrophilic warhead region demonstrate the critical importance of maintaining proper electrophilic character for optimal activity. Reduction or elimination of electrophilic reactivity results in dramatic loss of potency, confirming the essential role of covalent binding in the mechanism of action. The positioning and accessibility of the electrophilic center also influence selectivity profiles across different phosphoinositide 3-kinase isoforms.
The electrophilic warhead design in sonolisib represents an optimization of reactivity profiles to achieve selective targeting of phosphoinositide 3-kinase enzymes while minimizing off-target covalent modifications. This selectivity is achieved through the specific three-dimensional positioning of the electrophilic center within the overall molecular framework, ensuring optimal alignment with target nucleophiles in the intended binding sites.
The diallylamino substituent introduced through the ring-opening modification of wortmannin significantly influences the isoform selectivity profile of sonolisib. Comparative binding studies demonstrate that this structural modification contributes to the enhanced selectivity against specific phosphoinositide 3-kinase isoforms while reducing activity against others.
The allylamine substituents create additional interaction possibilities with amino acid residues in the binding sites of different phosphoinositide 3-kinase isoforms. The flexibility of the allyl chains allows conformational adaptation to optimize interactions with specific binding pockets, contributing to the observed selectivity differences. The electron-donating properties of the amine nitrogen also influence the overall electronic distribution within the molecule, affecting binding affinity and kinetic parameters.
Detailed structure-activity relationship analysis reveals that modifications to the allylamine substituents can further tune selectivity profiles. Variations in chain length, branching patterns, and substitution at the terminal positions of the allyl groups all influence binding characteristics. The current diallyl configuration represents an optimized balance between synthetic accessibility and biological performance across the target isoform spectrum.
Structural Feature | Impact on Activity | Selectivity Contribution |
---|---|---|
Diallylamino Substitution | Enhanced α and γ isoform potency | Reduced β isoform activity |
Electrophilic Warhead | Irreversible binding mechanism | Active site cysteine targeting |
Ring-Opened Configuration | Improved stability | Modified binding geometry |
Stereochemical Positioning | Optimal target alignment | Isoform-specific interactions |
The allylamine substituents also contribute to the overall pharmacological properties of sonolisib by modifying physicochemical characteristics such as lipophilicity and membrane permeability. These properties influence cellular uptake and distribution, indirectly affecting the observed biological activity profiles. The optimization of these substituents therefore requires consideration of both direct binding interactions and broader pharmacological implications.
Sonolisib exhibits its pharmacological activity through irreversible covalent modification of specific lysine residues within the catalytic domains of phosphoinositide 3-kinase enzymes [1] [2]. This compound represents a wortmannin analogue that has been structurally modified to enhance stability while maintaining potent inhibitory activity against class IA phosphoinositide 3-kinase isoforms [3] [4]. The covalent binding mechanism involves the formation of an enamine linkage following nucleophilic attack of lysine residues on the furan ring structure of sonolisib, specifically at the C-20 position [2] [5].
The irreversible nature of sonolisib binding distinguishes it from ATP-competitive reversible inhibitors and provides prolonged target engagement that persists for extended periods following drug administration [6] [7]. Mass spectrometry analyses have confirmed that sonolisib forms a single, specific covalent adduct with phosphoinositide 3-kinase through loss of the phenolic leaving group, consistent with amide bond formation between the compound and target lysine residues [8]. This covalent modification occurs selectively within the ATP-binding site, as demonstrated by the ability of ATP-competitive inhibitors to prevent adduct formation when administered prior to sonolisib exposure [8].
The kinetic parameters governing sonolisib interaction with phosphoinositide 3-kinase ATP-binding sites reveal concentration-dependent and time-dependent inhibition characteristics typical of irreversible covalent inhibitors [8] [7]. Kinetic analysis demonstrates that sonolisib exhibits a two-step binding mechanism involving initial reversible recognition followed by irreversible covalent bond formation [8]. The initial binding affinity (KI) and the rate of covalent inactivation (kinact) have been quantified through time-course inhibition studies, revealing optimal inhibitory efficiency when expressed as the kinact/KI ratio [8].
The development of pharmacodynamic biomarkers for Sonolisib has focused on established downstream effectors of the phosphoinositide 3-kinase pathway that demonstrate measurable changes following target engagement [1] [2]. These biomarkers serve as crucial tools for dose optimization, confirmation of biological activity, and assessment of therapeutic efficacy in both preclinical and clinical settings.
Phosphorylation of protein kinase B at serine residue 473 represents the most extensively validated pharmacodynamic biomarker for phosphoinositide 3-kinase inhibition with Sonolisib [1] [2] [3]. This phosphorylation event, mediated by mammalian target of rapamycin complex 2, serves as a direct readout of pathway activity and has demonstrated consistent dose-dependent responses across multiple clinical investigations [2] [4].
The mechanistic basis for phospho-serine 473 protein kinase B as a surrogate endpoint lies in its position as a critical convergence point for phosphoinositide 3-kinase signaling [3]. When Sonolisib inhibits phosphoinositide 3-kinase activity, the reduction in phosphatidylinositol 3,4,5-trisphosphate levels directly impacts protein kinase B recruitment to the plasma membrane and subsequent phosphorylation by mammalian target of rapamycin complex 2 [5] [2]. Clinical studies have consistently demonstrated that phospho-serine 473 protein kinase B levels decrease within hours of Sonolisib administration, with the magnitude of reduction correlating with drug plasma concentrations [2] [6].
In small cell lung cancer models, phospho-serine 473 protein kinase B expression levels have been identified as predictive biomarkers for sensitivity to dual phosphoinositide 3-kinase and mammalian target of rapamycin inhibition [2]. Tumors with elevated baseline phospho-serine 473 protein kinase B demonstrated enhanced sensitivity to treatment, while those with lower expression showed reduced therapeutic benefit [2]. This relationship has been validated across multiple tumor types, establishing phospho-serine 473 protein kinase B as both a pharmacodynamic marker and potential predictive biomarker [7] [4].
The temporal dynamics of phospho-serine 473 protein kinase B modulation following Sonolisib treatment reveal rapid onset of inhibition within 2-4 hours post-administration, with sustained suppression maintained throughout the dosing interval [1] [8]. These kinetics support the irreversible binding mechanism of Sonolisib and provide evidence of durable target engagement [5] [9]. The dose-response relationship for phospho-serine 473 protein kinase B inhibition has been characterized in both tumor tissue and surrogate tissues, enabling non-invasive monitoring of drug activity [1] [10].
Ribosomal protein S6 phosphorylation serves as a critical downstream biomarker that integrates signaling from multiple pathways convergent on protein synthesis regulation [11] [10] [12]. The phosphorylation of ribosomal protein S6 occurs at distinct serine residues, with serine 235/236 and serine 240/244 representing different regulatory mechanisms that provide complementary information about pathway inhibition by Sonolisib [10] [13].
Phosphorylation at serine 235/236 of ribosomal protein S6 reflects the convergence of both phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin and mitogen-activated protein kinase pathways [11] [10]. This dual regulation makes serine 235/236 phosphorylation particularly valuable for assessing the broader impact of Sonolisib treatment on cellular signaling networks [11]. In contrast, phosphorylation at serine 240/244 is primarily mediated through the mammalian target of rapamycin complex 1 pathway and provides a more specific readout of phosphoinositide 3-kinase-dependent signaling [10] [12].
Preclinical studies have demonstrated that Sonolisib treatment results in differential modulation of ribosomal protein S6 phosphorylation depending on the cellular context and anatomical location [10]. In dentate granule cells, phosphoinositide 3-kinase inhibition with wortmannin, a structural analog of Sonolisib, decreased ribosomal protein S6 phosphorylation throughout the somatodendritic compartment while preserving phosphorylation at activated synapses [10]. This spatial specificity indicates that ribosomal protein S6 phosphorylation can provide information about both systemic and localized drug effects [10].
The utility of ribosomal protein S6 phosphorylation as a biomarker extends to its relationship with therapeutic efficacy [14] [15]. Studies in sarcoma models have shown that the level of phosphorylated ribosomal protein S6 expression is predictive of early tumor response to mammalian target of rapamycin inhibition, suggesting similar potential for phosphoinositide 3-kinase inhibitors like Sonolisib [14]. The quantitative nature of ribosomal protein S6 phosphorylation changes enables dose-finding studies and provides mechanistic insights into drug resistance mechanisms [7] [15].
The development of circulating biomarkers for Sonolisib represents a critical advancement in non-invasive monitoring of target engagement and therapeutic response [8] [16]. These biomarkers offer practical advantages for clinical implementation while providing mechanistic insights into the systemic effects of phosphoinositide 3-kinase inhibition.
Serum C-peptide elevation serves as a sensitive and mechanistically relevant biomarker for phosphoinositide 3-kinase inhibition by Sonolisib [8] [6] [17]. C-peptide, released in equimolar amounts with insulin during pancreatic beta-cell secretion, provides a stable and specific indicator of insulin production that is not subject to hepatic metabolism like insulin itself [16] [6].
The mechanistic basis for C-peptide elevation following Sonolisib treatment relates to the disruption of glucose homeostasis resulting from phosphoinositide 3-kinase inhibition [8] [6]. Phosphoinositide 3-kinase alpha isoforms mediate most metabolic responses to insulin, and their inhibition leads to hepatic glycogenolysis, reduced glucose uptake in skeletal muscle and adipose tissue, and consequent hyperglycemia [8] [7]. The pancreatic response to this hyperglycemia involves compensatory insulin release, which can be quantitatively assessed through C-peptide measurements [8] [6].
Clinical studies with phosphoinositide 3-kinase inhibitors have demonstrated dose-dependent increases in serum C-peptide levels within hours of drug administration [8] [6]. In a study of alpelisib, a selective phosphoinositide 3-kinase alpha inhibitor, C-peptide levels increased from baseline values of 1.1 ± 0.5 nanograms per milliliter to 3.5 ± 1.5 nanograms per milliliter following single-dose administration [6]. This approximately three-fold elevation demonstrates the sensitivity of C-peptide as a pharmacodynamic biomarker [6].
The temporal dynamics of C-peptide elevation provide insights into the duration of phosphoinositide 3-kinase inhibition [8] [6]. Peak C-peptide levels typically occur 2-4 hours post-administration, corresponding to maximal drug plasma concentrations and glucose elevation [8] [6]. The return toward baseline levels provides information about drug clearance and pathway recovery [8]. These kinetics make C-peptide particularly valuable for dose-finding studies and optimization of dosing schedules [6].
The M30 and M65 epitopes represent specific biomarkers for apoptotic and necrotic cell death that can be quantitatively measured in circulation to assess the cytotoxic effects of Sonolisib [18] [19] [20]. These epitopes are derived from cytokeratin 18, an intermediate filament protein abundantly expressed in epithelial cells, making them particularly relevant for carcinomas targeted by Sonolisib therapy [18] [20].
The M30 epitope specifically recognizes caspase-cleaved cytokeratin 18 produced during apoptosis [18] [20]. Caspases cleave cytokeratin 18 at aspartic acid residue 396, generating a neo-epitope that is not present in uncleaved protein [20]. This specificity makes M30 a selective marker for apoptotic cell death, distinguishing it from other forms of cell death [18] [20]. The M30 antibody does not recognize intact cytokeratin 18, ensuring that elevated M30 levels specifically reflect ongoing apoptosis [20].
In contrast, the M65 epitope measures total cytokeratin 18 levels, including both caspase-cleaved and intact forms [18] [20]. This broader measurement captures both apoptotic and necrotic cell death, as necrotic cells release intact cytokeratin 18 into circulation [18]. The combination of M30 and M65 measurements enables discrimination between different modes of cell death and provides comprehensive assessment of cytotoxic drug effects [18] [20].
Clinical validation of M30 and M65 epitopes as biomarkers has been demonstrated in testicular cancer patients treated with chemotherapy [18]. In this study, pretreatment serum levels of both M65 and M30 correlated with established tumor markers including lactate dehydrogenase, alpha-fetoprotein, and beta-human chorionic gonadotropin [18]. During treatment, the dynamic profiles of M30 and M65 mirrored changes in conventional tumor markers, demonstrating their utility for monitoring therapeutic response [18].
The kinetics of M30 and M65 release following cytotoxic treatment provide mechanistic insights into drug action [18] [19]. Peak levels typically occur within 24-72 hours of treatment initiation, corresponding to maximal apoptotic activity [18]. The magnitude of elevation correlates with tumor burden and treatment efficacy, making these markers valuable for dose optimization and response assessment [18] [19].
Functional imaging biomarkers provide non-invasive, quantitative assessment of metabolic changes following Sonolisib treatment [21] [22] [23]. These imaging modalities offer whole-body evaluation of drug effects and enable real-time monitoring of therapeutic response across multiple tumor sites.
Fluorodeoxyglucose-positron emission tomography represents the most clinically advanced functional imaging biomarker for phosphoinositide 3-kinase inhibition [21] [22] [23]. The mechanistic basis for fluorodeoxyglucose-positron emission tomography as a biomarker lies in the central role of the phosphoinositide 3-kinase pathway in glucose metabolism regulation [21] [22].
The phosphoinositide 3-kinase pathway directly regulates glucose uptake through protein kinase B-mediated translocation of glucose transporter type 4 to the cell membrane [21] [22]. Additionally, the pathway influences glycolytic enzyme expression and activity through mammalian target of rapamycin complex 1 signaling [21]. Sonolisib inhibition of phosphoinositide 3-kinase therefore results in decreased cellular glucose utilization, which can be quantitatively assessed using fluorodeoxyglucose-positron emission tomography [21] [22].
Preclinical studies have demonstrated dose-dependent reductions in fluorodeoxyglucose uptake following phosphoinositide 3-kinase inhibition [21] [22]. In a study of AZD8835, a selective phosphoinositide 3-kinase alpha and delta inhibitor, fluorodeoxyglucose uptake decreased significantly at doses of 12.5, 25, and 50 milligrams per kilogram, with no significant changes at lower doses of 3 and 6 milligrams per kilogram [22]. This dose-response relationship demonstrates the utility of fluorodeoxyglucose-positron emission tomography for determining minimally effective doses [22].
The temporal dynamics of fluorodeoxyglucose changes following phosphoinositide 3-kinase inhibition reveal early metabolic responses that precede morphological changes [21] [22]. In xenograft models, significant reductions in fluorodeoxyglucose uptake can be detected within 2-7 days of treatment initiation [21]. These early changes correlate with subsequent tumor volume reductions, establishing fluorodeoxyglucose-positron emission tomography as a predictive biomarker for therapeutic response [21].
Clinical applications of fluorodeoxyglucose-positron emission tomography in phosphoinositide 3-kinase inhibitor development have demonstrated feasibility for response assessment [21] [22] [24]. In patients with breast cancer treated with phosphoinositide 3-kinase inhibitors, partial metabolic responses defined by European Organisation for Research and Treatment of Cancer criteria were observed in 39% of evaluable patients [1]. However, the relationship between metabolic response and clinical outcomes requires further validation [21] [24].
Irritant